molecular formula C13H16BrN B1372758 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane CAS No. 312954-53-3

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane

Cat. No.: B1372758
CAS No.: 312954-53-3
M. Wt: 266.18 g/mol
InChI Key: IOFSXPYIRVBNDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the azabicyclo[2.2.1]heptane core, which can be derived from norbornene or similar bicyclic compounds.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, where the azabicycloheptane core is treated with benzyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and benzylation steps, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cyclization Reactions: The bicyclic structure allows for cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions include various substituted azabicycloheptane derivatives, oxides, and reduced forms of the compound, each with distinct chemical and biological properties.

Scientific Research Applications

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The bromine atom and benzyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: Lacks the benzyl and bromine substituents, making it less reactive.

    tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Contains a tert-butyl ester group, which alters its chemical properties and reactivity.

  • (1R,2S,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid**: Features a Boc-protected carboxylic acid group, providing different reactivity and applications.

Uniqueness

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct chemical reactivity and potential biological activities. These substituents make it a valuable compound for various research applications and synthetic transformations.

Properties

IUPAC Name

2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFSXPYIRVBNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953334
Record name 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312955-00-3
Record name 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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